N-Isobutyl-N-(2-methoxyethyl)nitrous amide
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Overview
Description
“N-Isobutyl-N-(2-methoxyethyl)nitrous amide” is a chemical compound used in scientific research. It has a molecular weight of 160.22 . It is also known by its IUPAC name, "(2-methoxyethyl)(2-methylpropyl)nitrosoamine" .
Molecular Structure Analysis
The InChI code for “N-Isobutyl-N-(2-methoxyethyl)nitrous amide” is1S/C7H16N2O2/c1-7(2)6-9(8-10)4-5-11-3/h7H,4-6H2,1-3H3
. This indicates that the compound has a planar structure with a nitroso group bonded to the nitrogen of an amide or similar functional group . Physical And Chemical Properties Analysis
“N-Isobutyl-N-(2-methoxyethyl)nitrous amide” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) is a thermoresponsive non-ionic polymer synthesized via reversible addition fragmentation transfer (RAFT) polymerization. It combines two classical chemical motifs: the amide and ethyleneglycolether moieties .
Thermoresponsive Polymers
Solvation Studies
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that nitroso compounds can interact with a variety of biological targets, often through the formation of covalent bonds .
Biochemical Pathways
Nitroso compounds are known to interact with a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .
Result of Action
Nitroso compounds can have a variety of effects at the molecular and cellular level, but the specific effects of this compound require further investigation .
properties
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)nitrous amide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2)6-9(8-10)4-5-11-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWATVFVXGIKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(2-methylpropyl)nitrosoamine |
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